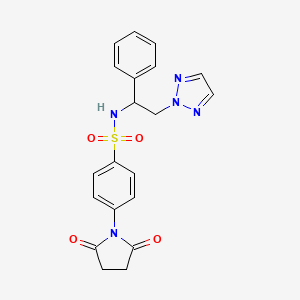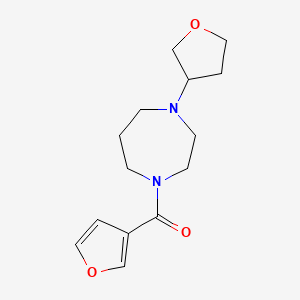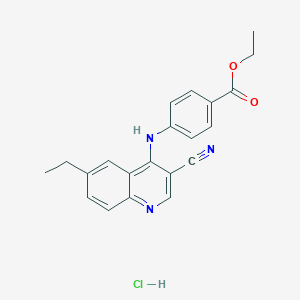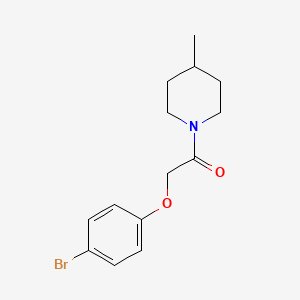
N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . Thiophene derivatives, which this compound is, are known to have a variety of properties and applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide” would likely be determined through a variety of analytical techniques. These could include elemental analysis, spectroscopic studies, and computational methods .Scientific Research Applications
Antioxidant Properties and Potential Lipid Protection
One notable application of cyanothiophene-based compounds, closely related to N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide, is in the field of antioxidant research. A study by Losada-Barreiro et al. (2020) synthesized a new cyanothiophene-based compound and evaluated its antioxidant activity. The compound exhibited significant antioxidant properties, comparing favorably with known antioxidants like Trolox and resveratrol. Its distribution in olive oil-in-water emulsions demonstrated a predominant localization in the interfacial region, suggesting its potential as a lipid protection additive in biomembranes or lipid-based systems. This property underlines the compound's relevance in protecting lipids from oxidative damage, which has implications for food preservation, cosmetic formulations, and biomedical applications where lipid oxidation is a concern (Losada-Barreiro, Sova, Mravljak, Saso, & Bravo-Díaz, 2020).
Polymeric and Nanoparticle Applications
In another related area, research by Campos et al. (2015) focused on the utilization of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides. Although not directly involving N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide, this study highlights the potential of using similar chemical frameworks for developing carrier systems that can alter the release profiles of bioactive compounds. Such systems can reduce environmental and human toxicity, enhance stability, and improve the efficacy of the encapsulated agents. This approach can be particularly relevant in designing delivery systems for agrochemicals, pharmaceuticals, and other industrial applications requiring controlled release of active ingredients (Campos, Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-18-12-6-4-3-5-11(12)13(17)16-14-10(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHLAAQUPSDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-(ethylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)




![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)
![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)